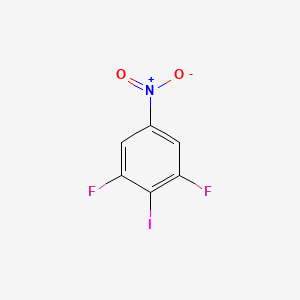

1,3-Difluoro-2-iodo-5-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-2-iodo-5-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2INO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFGWHASOYPJPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)I)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501297029 | |

| Record name | 1,3-Difluoro-2-iodo-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-63-6 | |

| Record name | 1,3-Difluoro-2-iodo-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Difluoro-2-iodo-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactivity Pathways Involving 1,3 Difluoro 2 Iodo 5 Nitrobenzene

Palladium-Catalyzed Cross-Coupling Reactions of 1,3-Difluoro-2-iodo-5-nitrobenzene

Beyond SNAr, the C-I bond in this compound provides a reactive handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The C-F bonds are generally much less reactive under typical palladium catalysis conditions, allowing for selective functionalization at the C2 position.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organohalide with an organoboron compound. nobelprize.orgmdpi.com For this compound, the reaction would selectively occur at the C-I bond due to its much higher reactivity towards oxidative addition to a Pd(0) catalyst compared to the strong C-F bonds.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: nobelprize.org

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-iodide bond to form an arylpalladium(II) iodide complex.

Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the iodide. This step typically requires a base to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

A typical protocol for a Suzuki-Miyaura coupling of an aryl iodide would involve the following components:

Table 2: Typical Reaction Components for Suzuki-Miyaura Coupling

| Component | Example | Function |

|---|---|---|

| Aryl Halide | This compound | The electrophilic partner. |

| Organoboron Reagent | Phenylboronic acid, Alkylboronic esters | The nucleophilic partner that provides the new carbon group. mdpi.com |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the oxidative addition and reductive elimination steps. mdpi.comresearchgate.net |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation. mdpi.com |

| Solvent | Toluene, Dioxane, DMF, often with water | Dissolves reactants and facilitates the reaction. |

The presence of the nitro group can sometimes complicate cross-coupling reactions, but successful couplings on nitroarenes are well-documented. mdpi.com The choice of ligand on the palladium catalyst is often critical for achieving high yields and turnover numbers. mdpi.com This selective C-C bond formation allows for the synthesis of complex biaryl structures while retaining the fluoro substituents for potential subsequent SNAr functionalization.

Heck Coupling and Related C-C Bond Formations

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, represents a powerful tool for C-C bond formation. In the context of this compound, the highly reactive carbon-iodine bond serves as the focal point for this transformation. The electron-withdrawing nature of the nitro and fluoro groups enhances the electrophilicity of the aryl iodide, facilitating the initial oxidative addition step to the palladium(0) catalyst.

Detailed research findings have demonstrated the successful application of this compound in Heck coupling reactions with various alkenes. These reactions typically employ a palladium(II) acetate/triphenylphosphine catalyst system in the presence of a base, such as triethylamine, to yield the corresponding substituted styrenes. The reaction proceeds through the established Heck catalytic cycle, involving oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination to regenerate the palladium(0) catalyst.

| Alkene Partner | Catalyst System | Base | Product |

| Styrene | Pd(OAc)2 / PPh3 | Et3N | 1,3-Difluoro-5-nitro-2-styrylbenzene |

| Ethyl acrylate | Pd(OAc)2 / PPh3 | Et3N | Ethyl 3-(2,4-difluoro-6-nitrophenyl)acrylate |

| Acrylonitrile | Pd(OAc)2 / PPh3 | Et3N | 3-(2,4-Difluoro-6-nitrophenyl)acrylonitrile |

Negishi, Stille, and Kumada Coupling Applications

Beyond the Heck reaction, this compound is a versatile substrate for other palladium-catalyzed cross-coupling reactions that form C-C bonds, namely the Negishi, Stille, and Kumada couplings. These reactions are distinguished by the type of organometallic nucleophile employed.

Negishi Coupling: This reaction utilizes organozinc reagents. The reaction of this compound with an organozinc compound, catalyzed by a palladium complex, proceeds with high efficiency. The transmetalation step, where the organic group is transferred from zinc to the palladium center, is a key feature of this reaction.

Stille Coupling: The Stille reaction employs organotin reagents. libretexts.orgwikipedia.org It is valued for its tolerance of a wide range of functional groups. libretexts.org The coupling of this compound with various organostannanes has been successfully used in the synthesis of complex molecules, including those with heterocyclic moieties. libretexts.orgnih.gov

Kumada Coupling: This coupling reaction involves the use of Grignard reagents (organomagnesium halides). wikipedia.org While highly reactive, the strong basicity of Grignard reagents can sometimes lead to side reactions with sensitive functional groups like the nitro group. However, under carefully controlled conditions, the Kumada coupling of this compound can be achieved. wikipedia.org

| Coupling Reaction | Organometallic Reagent | Catalyst | Product Type |

| Negishi | R-ZnX | Pd(PPh3)4 | 1,3-Difluoro-5-nitro-2-substituted benzene (B151609) |

| Stille | R-Sn(Alkyl)3 | Pd(PPh3)4 | 1,3-Difluoro-5-nitro-2-substituted benzene |

| Kumada | R-MgX | Ni(dppe)Cl2 or Pd(dppf)Cl2 | 1,3-Difluoro-5-nitro-2-substituted benzene |

C-N Cross-Coupling Reactions with Nitrogen-Containing Nucleophiles

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. This compound readily participates in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions allow for the direct formation of anilines and their derivatives.

The reaction of this compound with a variety of primary and secondary amines, in the presence of a palladium catalyst and a suitable base, affords the corresponding N-substituted 3,5-difluoro-4-nitroanilines. The choice of ligand for the palladium catalyst is crucial for achieving high yields and good selectivity.

| Amine Nucleophile | Catalyst/Ligand System | Base | Product |

| Aniline (B41778) | Pd2(dba)3 / BINAP | NaOtBu | N-(3,5-Difluoro-4-nitrophenyl)aniline |

| Morpholine | Pd(OAc)2 / Xantphos | Cs2CO3 | 4-(3,5-Difluoro-4-nitrophenyl)morpholine |

| Benzylamine | PdCl2(dppf) | K3PO4 | N-Benzyl-3,5-difluoro-4-nitroaniline |

Mechanistic Aspects of Oxidative Addition and Reductive Elimination in Palladium Catalytic Cycles

The efficiency of the aforementioned palladium-catalyzed cross-coupling reactions hinges on two key elementary steps: oxidative addition and reductive elimination.

Oxidative Addition: This is the initial step where the palladium(0) catalyst inserts into the carbon-iodine bond of this compound. nih.govyoutube.com This process involves the oxidation of palladium from the 0 to the +2 oxidation state. youtube.com The rate of this step is significantly influenced by the electronic nature of the aryl iodide. The presence of electron-withdrawing groups, such as the nitro and fluoro substituents, polarizes the C-I bond, making the carbon atom more electrophilic and thus more susceptible to attack by the electron-rich palladium(0) center. youtube.com Mechanistic studies, including kinetic analyses and computational modeling, have provided insights into the associative and dissociative pathways that can be involved. nih.gov

Reductive Elimination: This is the final step of the catalytic cycle, where the newly formed C-C or C-N bond is created, and the palladium(II) intermediate is reduced back to the active palladium(0) catalyst. This step involves the coupling of the two organic fragments attached to the palladium center. The facility of reductive elimination is dependent on the nature of the ligands and the steric and electronic properties of the coupling partners.

Transformations of the Nitro Group in this compound

The nitro group in this compound is not merely a spectator in its chemical reactivity but can be strategically transformed to introduce further molecular diversity.

Reductive Methodologies for Amine Generation

The reduction of the nitro group to an amine is a fundamental transformation in organic chemistry, converting a strongly electron-withdrawing group into a strongly electron-donating one. masterorganicchemistry.com A variety of reductive methods can be employed to convert this compound to 3,5-difluoro-4-iodoaniline. masterorganicchemistry.com

Commonly used methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with hydrogen gas. chemicalbook.comscispace.com Another effective method is the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). masterorganicchemistry.comscispace.com These methods are generally high-yielding and chemoselective, leaving the carbon-iodine and carbon-fluorine bonds intact.

| Reductant | Solvent | Conditions | Product |

| H2, Pd/C | Ethanol | Room Temperature, 1 atm | 3,5-Difluoro-4-iodoaniline |

| Sn, HCl | Ethanol | Reflux | 3,5-Difluoro-4-iodoaniline |

| Fe, NH4Cl | Ethanol/Water | Reflux | 3,5-Difluoro-4-iodoaniline |

Cascade and Cyclization Reactions Initiated by Nitro Group Reduction

The in situ generation of the amine functionality from the nitro group can trigger subsequent intramolecular reactions, leading to the formation of heterocyclic structures. These cascade or cyclization reactions are powerful strategies for the rapid construction of complex molecular architectures.

For instance, if a suitable functional group is introduced at the 2-position of this compound via one of the cross-coupling reactions described earlier, subsequent reduction of the nitro group can lead to intramolecular cyclization. An example would be the synthesis of a substituted benzimidazole (B57391). First, a C-N coupling reaction could introduce an N-acylamino group. Subsequent reduction of the nitro group would generate an aniline that could then undergo an intramolecular condensation with the adjacent acylamino group to form the benzimidazole ring.

These types of cascade sequences highlight the synthetic utility of this compound as a versatile building block for the synthesis of a wide range of functionalized and heterocyclic compounds.

Reactivity Governed by the Iodine Substituent in this compound

The carbon-iodine bond is the most reactive site for a variety of transformations, primarily due to its lower bond dissociation energy compared to carbon-fluorine and the stability of the iodide anion as a leaving group. This characteristic makes the iodine atom a pivotal functional group for introducing molecular complexity.

Role of Iodine as a Strategic Leaving Group in Organometallic Catalysis

In the realm of organometallic cross-coupling reactions, the aryl iodide functionality is a superior substrate due to its high reactivity in the crucial oxidative addition step to a low-valent transition metal center, typically palladium(0) or nickel(0). This step initiates the catalytic cycle in widely used transformations such as the Suzuki, Heck, and Sonogashira reactions. The general reactivity trend for aryl halides in these reactions is I > Br > Cl > F, positioning the iodine in this compound as the primary site for catalytic functionalization.

The presence of strong electron-withdrawing fluoro and nitro groups on the benzene ring further facilitates the oxidative addition process by lowering the electron density at the carbon atom bonded to the iodine. This makes the C-I bond even more susceptible to cleavage by the metal catalyst. Consequently, this compound is an excellent candidate for introducing new carbon-carbon or carbon-heteroatom bonds with high chemoselectivity, leaving the fluoro and nitro groups intact under standard cross-coupling conditions.

Table 1: Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | General Substrate | Coupling Partner | Typical Catalyst | Reactivity of C-X Bond |

|---|---|---|---|---|

| Suzuki Coupling | Ar-I | Ar'-B(OR)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | Highest |

| Heck Reaction | Ar-I | Alkene | Pd(OAc)₂, Pd/C | Highest |

| Sonogashira Coupling | Ar-I | Terminal Alkyne | Pd(PPh₃)₄, CuI | Highest |

| Buchwald-Hartwig Amination | Ar-I | Amine | Pd₂(dba)₃, Ligand | Highest |

Exploration of Hypervalent Iodine Chemistry and Oxidative Transformations

The iodine atom in aryl iodides can be oxidized from its monovalent state (I) to higher oxidation states, typically +3 (iodinane) or +5 (periodinane), to form hypervalent iodine reagents. organic-chemistry.orgorganic-chemistry.org These reagents are prized in organic synthesis for their mild oxidizing properties, stability, and environmentally benign nature. acs.orgorganic-chemistry.org The synthesis of hypervalent iodine(III) compounds from iodoarenes is a well-established process, generally involving oxidation in the presence of appropriate ligands. organic-chemistry.org

For an electron-deficient substrate like this compound, direct oxidation can be achieved using various oxidants. The presence of electron-withdrawing groups is compatible with many oxidation procedures and can influence the stability and reactivity of the resulting hypervalent iodine species. organic-chemistry.org For instance, treatment of an iodoarene with reagents like meta-chloroperoxybenzoic acid (m-CPBA) in the presence of acetic acid yields (diacetoxyiodo)arenes. organic-chemistry.org Similarly, Oxone in conjunction with trifluoroacetic acid can generate [bis(trifluoroacetoxy)iodo]arenes. organic-chemistry.org Electrochemical methods also provide a green and efficient route to hypervalent iodine compounds from aryl iodides. nih.gov

Once formed, a hypervalent iodine(III) derivative of this compound, such as ArIF₂, ArI(OAc)₂, or ArI(OTs)OH, could serve as a valuable reagent for a range of oxidative transformations, including fluorinations, oxidations of alcohols, and oxidative functionalizations of carbonyl compounds. acs.orgorganic-chemistry.org

Table 2: Common Methods for the Synthesis of Hypervalent Iodine(III) Reagents from Iodoarenes

| Oxidizing System | Ligand Source | Hypervalent Iodine Product | Reference |

|---|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Acetic Acid | ArI(OAc)₂ | organic-chemistry.org |

| Sodium perborate | Acetic Acid | ArI(OAc)₂ | organic-chemistry.org |

| Oxone | Trifluoroacetic Acid | ArI(OCOCF₃)₂ | organic-chemistry.org |

| Selectfluor | - | ArIF₂ | acs.org |

| Anodic Oxidation | Trifluoroethanol (TFE) | ArI(OCH₂CF₃)₂ | nih.gov |

Comprehensive Analysis of Chemo- and Regioselectivity Control in Multi-Functionalized Benzene Systems

Controlling selectivity is paramount when multiple reactive sites are present in a molecule. In this compound, the three functional groups exhibit a distinct hierarchy of reactivity that can be exploited for selective transformations.

C-I Bond Reactivity: As discussed, the carbon-iodine bond is the most labile and serves as the primary handle for palladium-catalyzed cross-coupling reactions. Its high reactivity allows for selective functionalization at the C-2 position without disturbing the fluoro or nitro groups.

C-F Bond Reactivity (Nucleophilic Aromatic Substitution): The fluorine atoms are generally unreactive under the conditions used for C-I bond functionalization. However, they are activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effect of the para-nitro group. The fluorine at C-1 is particularly activated due to this para relationship. Under basic conditions with a suitable nucleophile (e.g., an amine, alkoxide, or thiol), selective displacement of this fluorine atom can occur. nih.govnih.gov The fluorine at C-3 is less activated as it is meta to the nitro group. This electronic difference allows for potential regioselective SNAr reactions.

Nitro Group Reactivity (Reduction): The nitro group is a robust functionality that withstands many reaction conditions, including those of most cross-coupling reactions. However, it can be selectively reduced to an amino group using various reagents. wikipedia.org Conditions such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acidic medium, are known to chemoselectively reduce nitroarenes to anilines in the presence of sensitive functional groups like aryl halides. commonorganicchemistry.comscispace.com Catalytic hydrogenation can also be used, although care must be taken as some catalysts (like Pd/C) can also promote dehalogenation under certain conditions. commonorganicchemistry.com Using Raney Nickel can often circumvent this issue. commonorganicchemistry.com

This predictable reactivity hierarchy allows for a programmed, stepwise functionalization of the this compound scaffold, making it a valuable building block for the synthesis of complex, highly substituted aromatic compounds.

Table 3: Predicted Chemoselective Reactivity of this compound

| Reaction Type | Typical Conditions | Primary Reactive Site | Expected Product Type |

|---|---|---|---|

| Organometallic Cross-Coupling | Pd(0) catalyst, base | C-I | 2-Aryl/alkenyl/alkynyl-1,3-difluoro-5-nitrobenzene |

| Nucleophilic Aromatic Substitution | Nucleophile, base (e.g., K₂CO₃) | C-F (at position 1) | 1-Nu-3-fluoro-2-iodo-5-nitrobenzene |

| Nitro Group Reduction | SnCl₂/HCl or Fe/AcOH | -NO₂ | 3,5-Difluoro-4-iodoaniline |

| Hypervalent Iodine Formation | Oxidant (e.g., m-CPBA) | Iodine Atom | 1,3-Difluoro-5-nitro-2-(diacetoxyiodo)benzene |

Advanced Derivatization and Functionalization Strategies for 1,3 Difluoro 2 Iodo 5 Nitrobenzene

Selective Modification of Halogen Substituents

The presence of three halogen atoms on the benzene (B151609) ring, each with distinct reactivity profiles, allows for a range of selective transformations. The carbon-iodine bond is the most labile and is readily functionalized via metallation or cross-coupling reactions. The fluorine atoms, activated by the electron-withdrawing nitro group, are susceptible to nucleophilic aromatic substitution.

The fluorine atoms in 1,3-difluoro-2-iodo-5-nitrobenzene are activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group located meta to both fluorines. This activation facilitates the selective displacement of one or both fluorine atoms by a variety of nucleophiles.

Research has demonstrated the successful substitution of fluorine atoms in similar nitro-activated fluorobenzenes with oxygen, sulfur, and nitrogen nucleophiles. nih.gov For instance, the reaction of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with various nucleophiles leads to the selective replacement of the fluorine atom. nih.gov This suggests that this compound would react similarly with nucleophiles such as alkoxides, thiolates, and amines to yield the corresponding ethers, thioethers, and amines. The reaction conditions typically involve a polar aprotic solvent and often a base to generate the nucleophile in situ.

The activation of C-F bonds can also be achieved through other means, such as through the use of strong Lewis acids or by transition metal-mediated processes. researchgate.netnih.govrsc.orgbaranlab.org While less common for SNAr reactions on nitro-activated rings, these methods are crucial for the functionalization of less activated C-F bonds.

Table 1: Examples of Nucleophilic Aromatic Substitution of Fluorine in Activated Systems

| Nucleophile | Reagent | Product Type | Reference |

| Alkoxide | Sodium methoxide | Aryl ether | nih.gov |

| Thiolate | Sodium thiophenoxide | Aryl thioether | nih.gov |

| Amine | Piperidine | Aryl amine | nih.gov |

The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, making it the primary site for functionalization through metallation and cross-coupling reactions.

Metallation: Metal-halogen exchange is a common method to convert the aryl iodide into a more reactive organometallic species. wikipedia.orgresearchgate.net Treatment of this compound with organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures would likely lead to the formation of the corresponding aryllithium species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

Cross-Coupling Reactions: The iodine atom is an excellent handle for palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: The reaction of this compound with boronic acids or their esters in the presence of a palladium catalyst and a base would afford the corresponding biaryl compounds. This reaction is highly versatile and tolerates a wide range of functional groups. nih.gov

Sonogashira Coupling: Palladium- and copper-cocatalyzed coupling with terminal alkynes provides a direct route to arylalkynes. wikipedia.orgresearchgate.netlibretexts.orgorganic-chemistry.orgacs.org This reaction is typically carried out under mild conditions and is a powerful tool for the construction of carbon-carbon bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl iodide with amines. This method is a significant improvement over classical methods for the synthesis of arylamines.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions for Aryl Iodides

Derivatization of the Nitro Moiety

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of the this compound scaffold.

Reduction to Amines: The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed, with the choice often depending on the presence of other reducible functional groups. wikipedia.orgwikipedia.orgorganic-chemistry.orgcommonorganicchemistry.comyoutube.comchemrxiv.org For a molecule like this compound, chemoselective reduction of the nitro group without affecting the iodine or fluorine atoms is crucial.

Catalytic Hydrogenation: Hydrogenation over catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common method. commonorganicchemistry.com However, care must be taken to avoid dehalogenation, especially of the iodine atom.

Metal-Acid Systems: Reagents like tin(II) chloride in hydrochloric acid (SnCl₂/HCl) or iron in acetic acid (Fe/AcOH) are effective for the selective reduction of nitro groups in the presence of halogens. commonorganicchemistry.com

Formation of Hydroxylamines: Partial reduction of the nitro group can yield the corresponding hydroxylamine. This can be achieved using specific reducing agents or by carefully controlling the reaction conditions. wikipedia.orgrsc.orgresearchgate.netmdpi.com For example, catalytic hydrogenation using a platinum catalyst in the presence of an amine promoter can selectively produce N-aryl hydroxylamines. rsc.orgresearchgate.net Zinc dust in the presence of ammonium (B1175870) chloride is another common reagent for this transformation. wikipedia.org

Conversion to Azides: The nitro group can be converted to an azido (B1232118) group, often via the corresponding amine. The amine is first diazotized with sodium nitrite (B80452) in an acidic medium, and the resulting diazonium salt is then treated with sodium azide (B81097) to yield the aryl azide. nih.govnih.gov This transformation provides a route to triazoles and other nitrogen-containing heterocycles.

Table 3: Reagents for the Transformation of the Nitro Group

| Target Functional Group | Reagents | Key Considerations | Reference |

| Amine | SnCl₂/HCl, Fe/AcOH | Chemoselective reduction in the presence of halogens. | commonorganicchemistry.com |

| Hydroxylamine | Pt/C, Et₃N, H₂ | Controlled partial reduction. | rsc.orgresearchgate.net |

| Azide | 1. NaNO₂/HCl; 2. NaN₃ | Requires prior reduction to the amine. | nih.govnih.gov |

The derivatives of the nitro group, particularly the amine, can participate in intramolecular cyclization reactions to form heterocyclic systems. For instance, if a suitable ortho-substituent is introduced via functionalization of the iodine atom, subsequent reduction of the nitro group to an amine can trigger a cyclization event. An example would be the introduction of a 2-formylphenyl group at the 2-position via a Suzuki coupling, followed by reductive cyclization to form a dibenzo[b,f] wikipedia.orgrsc.orgoxazepine derivative.

Peripheral Functionalization of the Aromatic Core

While the existing substituents offer primary sites for derivatization, it is also possible to introduce additional functional groups onto the aromatic ring through electrophilic aromatic substitution. However, the existing substituents heavily influence the regioselectivity of such reactions. The nitro group is a strong deactivating group and a meta-director, while the halogens are deactivating but ortho, para-directing. The combined effect of these groups makes further electrophilic substitution challenging and likely to occur at the C-4 position, which is para to the iodine and ortho to one of the fluorine atoms. Reactions such as nitration or halogenation, if forced, would likely yield the corresponding 4-substituted product. masterorganicchemistry.com

Strategic Utilization As a Key Synthetic Intermediate in Advanced Organic Synthesis

Precursor in Pharmaceutical Synthesis and Drug Discovery

The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties. Fluorine can improve metabolic stability, increase binding affinity to target proteins, and alter basicity to improve bioavailability. nih.govtandfonline.com The use of pre-functionalized fluorinated building blocks remains a dominant approach in drug discovery for introducing these desirable atoms into complex molecular scaffolds. nih.govtandfonline.com 1,3-Difluoro-2-iodo-5-nitrobenzene serves as such a building block, providing a difluorinated phenyl unit that can be elaborated into more complex pharmaceutical agents.

Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are among the most significant structural motifs in pharmaceuticals, forming the core of numerous approved drugs. organic-chemistry.orgnih.gov A primary synthetic application of this compound is its role as a precursor to substituted anilines, which are, in turn, key intermediates for building nitrogen heterocycles like quinolines. iipseries.org

The synthetic strategy involves a two-step conceptual pathway:

Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine using standard reducing agents (e.g., SnCl₂, H₂/Pd-C, or sodium dithionite), yielding 3,5-difluoro-2-iodoaniline.

Heterocycle Formation: This resulting aniline (B41778) derivative can then undergo various classical cyclization reactions. For instance, in a Skraup synthesis, reaction with glycerol (B35011) and an oxidizing agent can produce a difluoro-iodo-substituted quinoline. pharmaguideline.com Similarly, the Friedländer synthesis allows for the condensation of the aniline with a ketone containing an α-methylene group to form the corresponding quinoline. mdpi.com

This approach allows for the creation of a diverse range of highly substituted heterocyclic systems, where the fluorine and iodine atoms can be retained for further functionalization or to modulate the biological activity of the final molecule.

Contribution to the Synthesis of Fluorinated Bioactive Molecules

The C-F bond is significantly stronger than a C-H bond, and the introduction of fluorine can block sites of metabolic oxidation, thereby increasing a drug's half-life. tandfonline.com this compound is an ideal reagent for introducing a difluorinated phenyl moiety into a larger molecule. The primary site for this connection is the iodine atom, which readily participates in palladium-catalyzed cross-coupling reactions.

Key reactions for this purpose include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. This is a robust method for creating biaryl structures. yonedalabs.commdpi.com

Sonogashira Coupling: Reaction with a terminal alkyne to form an arylalkyne, a common structure in complex natural products and bioactive molecules. rsc.orgwikipedia.orglibretexts.org

Buchwald-Hartwig Amination: Reaction with a primary or secondary amine to form a new carbon-nitrogen bond, creating complex aryl amines. wikipedia.orglibretexts.orgacsgcipr.org

In these reactions, the carbon-iodine bond is selectively cleaved, leaving the fluorine atoms and the nitro group intact for subsequent transformations. wikipedia.org This allows medicinal chemists to strategically append the difluoronitrophenyl group to a molecule of interest to enhance its biological properties.

Application in Agrochemical Development and Chemical Biology

Similar to pharmaceuticals, the agrochemical industry relies heavily on fluorinated compounds and nitrogen heterocycles to create effective and stable herbicides, fungicides, and insecticides. ccspublishing.org.cnst-andrews.ac.uk The presence of fluorine can enhance the efficacy and environmental persistence of these agents. researchgate.netresearchgate.net The predominant approach for introducing fluorine into agrochemicals is through the use of fluorine-containing building blocks. ccspublishing.org.cnresearchgate.net

This compound serves as a valuable intermediate for agrochemical synthesis for the same reasons it is useful in drug discovery. It provides a scaffold that can be elaborated through reactions at the iodine and nitro positions to construct the complex molecular architectures required for modern crop protection agents.

Role in Materials Science and Organic Electronic Devices

Fluorinated aromatic compounds play a significant role in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). uky.edu The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of organic semiconductors, which can improve charge injection/transport properties and increase the material's stability in air. uky.eduresearchgate.net

The synthetic utility of this compound in this field lies in its ability to be incorporated into larger, conjugated π-systems via cross-coupling reactions at the reactive iodine position. uky.edu For example, Sonogashira or Suzuki couplings can be used to link this aromatic unit to other aromatic or acetylenic building blocks, extending the conjugation length and tuning the electronic properties of the resulting polymer or small molecule. rsc.org The resulting highly functionalized materials can then be investigated for their charge-transport and light-emitting capabilities.

Development of Novel Chemical Probes and Specialized Reagents

A chemical probe is a small molecule used to study and manipulate biological systems. The development of such probes often requires molecules with multiple reactive sites that allow for sequential and controlled modification. This compound possesses the necessary attributes for such applications.

Attachment Handle: The iodo group serves as a robust handle for attaching the molecule to a larger biological scaffold or a reporter tag via palladium-catalyzed cross-coupling reactions.

Convertible Functionality: The nitro group can be reduced to an amine, which can then be diazotized to form a diazonium salt or acylated to introduce other functional groups.

Spectroscopic Reporter: The two fluorine atoms provide a unique spectroscopic signature for ¹⁹F NMR spectroscopy. Since there is no natural background of fluorine in biological systems, ¹⁹F NMR can be a powerful tool for studying the binding of a probe to its target protein without interference from other signals.

This combination of features makes this compound a promising starting material for the design and synthesis of specialized reagents and chemical probes for research in chemical biology.

Computational Chemistry and Theoretical Studies on 1,3 Difluoro 2 Iodo 5 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure of 1,3-difluoro-2-iodo-5-nitrobenzene. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Detailed studies on related iodonitrobenzene isomers using DFT methods like B3LYP with appropriate basis sets (such as 3-21G* for iodine and 6-311G(d,p) for other atoms) have been performed to analyze molecular geometry, vibrational frequencies, and electronic properties. researchgate.net Similar methodologies can be applied to this compound to determine key electronic parameters.

The distribution of electron density is heavily influenced by the substituents. The fluorine atoms and the nitro group are strong electron-withdrawing groups, which polarize the benzene (B151609) ring. The iodine atom, being the most polarizable and largest halogen, also plays a crucial role in the molecule's electronic landscape.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, the electron-withdrawing groups are expected to lower the energies of both the HOMO and LUMO, affecting its reactivity towards nucleophiles and electrophiles.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing the charge distribution and delocalization of electron density within the molecule. researchgate.net This analysis transforms the delocalized molecular orbitals into localized orbitals that align with classical bonding concepts.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -3.2 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 4.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule |

| Mulliken Charge on Iodine | +0.45 | Suggests a positive electrostatic potential (σ-hole) |

Note: The data in this table is illustrative and based on typical values for similarly substituted nitroaromatic compounds. Specific experimental or higher-level computational data may vary.

Mechanistic Pathway Elucidation through Advanced Computational Modeling

Advanced computational modeling is a powerful tool for mapping out the potential reaction pathways for molecules like this compound. By calculating the energies of reactants, transition states, intermediates, and products, researchers can construct a detailed potential energy surface for a given reaction.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, a common reaction type for nitro-activated aryl halides, computational modeling can help determine whether the reaction proceeds through a concerted or a stepwise mechanism involving a Meisenheimer complex. These studies can identify the transition state structures and calculate the activation energy barriers, providing a quantitative measure of the reaction rate.

While specific mechanistic studies on this compound are not widely published, research on the thermal decomposition of analogous fluorinated energetic materials, such as 3,5-difluoro-2,4,6-trinitroanisole, demonstrates the utility of these methods. nih.gov Such studies show how fluorine substitution can alter the initial bond-breaking events and subsequent reaction pathways. nih.gov For this compound, computational models could explore various reaction mechanisms, including SNAr at the carbon bearing the iodine or a fluorine atom, or reactions involving the nitro group.

Table 2: Illustrative Transition State Analysis for a Hypothetical SNAr Reaction

| Parameter | Value | Description |

| Reaction Coordinate | C-Nu bond formation | The primary bond-forming event in the transition state |

| Activation Energy (ΔG‡) | 22 kcal/mol | The free energy barrier to the reaction |

| Key Imaginary Frequency | -350 cm⁻¹ | Confirms the structure as a true first-order saddle point |

| Transition State Geometry | Near-sp³ carbon at reaction center | Indicates the formation of the Meisenheimer intermediate |

Note: This table presents hypothetical data for an illustrative nucleophilic substitution reaction to demonstrate the type of information gained from computational mechanistic studies.

Prediction of Regioselectivity and Kinetic Parameters in Complex Reaction Systems

When a molecule has multiple potential reaction sites, predicting the regioselectivity is a significant challenge. Computational chemistry offers a solution by evaluating the activation barriers for reactions at different positions. For this compound, a nucleophile could potentially attack the carbon atom bonded to the iodine or one of the carbons bonded to a fluorine atom.

DFT-based reactivity indices, derived from conceptual DFT, can be used to predict the most likely site of attack. mdpi.com These indices include local electrophilicity and nucleophilicity, which are calculated for each atom in the molecule. researchgate.net By comparing these values, a prediction can be made about which site is most susceptible to nucleophilic or electrophilic attack. For SNAr reactions on this compound, the carbon attached to the iodine is likely the most electrophilic site, due to the combination of the nitro group's electron-withdrawing effect and iodine's ability to act as a good leaving group.

Furthermore, computational methods can predict kinetic parameters by applying transition state theory to the calculated activation energies. This allows for the estimation of reaction rate constants at different temperatures, providing a deeper, quantitative understanding of the reaction dynamics. mdpi.com

Investigation of Intermolecular Interactions, including Halogen Bonding and Hydrogen Bonding

The substituent pattern of this compound makes it a fascinating candidate for studying intermolecular interactions. The presence of an iodine atom ortho to a strong electron-withdrawing nitro group is a classic motif for promoting strong halogen bonding. nih.gov

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.org This electrophilic character arises from a region of positive electrostatic potential, known as a σ-hole, located on the outer side of the halogen atom along the extension of the covalent bond. rsc.org The electron-withdrawing nitro and fluoro groups on the benzene ring are expected to enhance the magnitude of the σ-hole on the iodine atom in this compound, making it a potent halogen bond donor. nih.govresearchgate.net

Computational studies on similar nitro-substituted iodobenzenes have used ab initio molecular orbital calculations and analysis of molecular electrostatic potential (MEP) maps to quantify the strength of these halogen bonds. nih.govresearchgate.net These studies confirm that ortho-substitution with an electron-withdrawing group significantly activates the halogen bond donor capability of the iodine atom. nih.gov

In addition to halogen bonding, the molecule's fluorine atoms and the oxygen atoms of the nitro group can act as hydrogen bond acceptors, interacting with suitable hydrogen bond donors in its environment. While the molecule itself lacks a strong hydrogen bond donor, its acceptor capabilities are significant for its interactions in solution or in a solid-state crystal lattice.

Table 3: Calculated Intermolecular Interaction Parameters for a this compound Complex with Pyridine (Illustrative)

| Interaction Type | Parameter | Calculated Value | Indication |

| Halogen Bond (I···N) | Interaction Energy | -5.8 kcal/mol | Strong, favorable interaction |

| I···N Distance | 2.85 Å | Shorter than the sum of van der Waals radii | |

| C-I···N Angle | 175° | Highly directional, characteristic of strong halogen bonds | |

| Hydrogen Bond (C-H···O) | Interaction Energy | -1.5 kcal/mol | Weak, secondary interaction |

Note: This data is illustrative, based on computational studies of similar halogen-bonded systems, such as those involving other nitro-substituted iodobenzenes and Lewis bases like pyridine. nih.gov

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation in Research Contexts

Spectroscopic Techniques for Advanced Structural Characterization (e.g., Multi-dimensional Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry)

The unequivocal determination of the molecular structure of 1,3-Difluoro-2-iodo-5-nitrobenzene relies heavily on advanced spectroscopic methods. Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this regard.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy:

While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, multi-dimensional NMR techniques are often required for a complete and unambiguous assignment of all atoms in a complex molecule like this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts and coupling patterns would be influenced by the presence of the two fluorine atoms, the iodine atom, and the nitro group.

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbons directly bonded to the electronegative fluorine and nitro groups will appear at lower fields (higher ppm values).

¹⁹F NMR: This technique is particularly informative for fluorinated compounds. It provides information on the chemical environment of the fluorine atoms and their coupling with neighboring protons and carbons.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Establishes correlations between coupled protons, helping to identify adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms, aiding in the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure and confirming the positions of the substituents.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This technique can distinguish between compounds with the same nominal mass but different elemental formulas, thus confirming the molecular formula C₆H₂F₂INO₂. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

| Spectroscopic Data (Predicted/Typical for similar structures) | |

| Technique | Expected Observations |

| ¹H NMR | Complex multiplets in the aromatic region, with chemical shifts influenced by the electron-withdrawing effects of the nitro and fluoro groups. |

| ¹³C NMR | Distinct signals for each carbon atom, with significant downfield shifts for carbons attached to electronegative atoms. |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms, showing coupling to each other and to neighboring protons. |

| HRMS | A precise molecular ion peak corresponding to the exact mass of C₆H₂F₂INO₂, confirming the elemental composition. |

Chromatographic Methods for Purity Assessment and Byproduct Identification (e.g., Liquid Chromatography-Mass Spectrometry for Impurity Profiling)

Ensuring the purity of this compound is critical for its application in synthesis and other research areas. Chromatographic techniques, particularly when coupled with mass spectrometry, are powerful tools for purity assessment and the identification of any byproducts from its synthesis.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.

Purity Assessment: A high-performance liquid chromatography (HPLC) method can be developed to separate this compound from any starting materials, intermediates, or side products. The area of the main peak in the chromatogram relative to the total area of all peaks provides a quantitative measure of its purity.

Impurity Profiling: By analyzing the mass spectra of the minor peaks in the chromatogram, it is possible to identify the structures of impurities. This information is invaluable for optimizing the synthesis and purification processes. For instance, impurities could arise from incomplete iodination or nitration, or from side reactions.

A typical LC-MS analysis would involve:

Developing a suitable HPLC method with a column and mobile phase that provides good separation of the target compound and potential impurities.

Injecting the sample into the LC-MS system.

Monitoring the elution of compounds using a UV detector and the mass spectrometer.

Analyzing the mass spectrum of each separated peak to determine its molecular weight and fragmentation pattern, which aids in its identification.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interaction Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide a wealth of information.

Solid-State Structure: It would confirm the connectivity of the atoms and provide accurate bond lengths and angles, offering an unambiguous structural proof.

Intermolecular Interactions: The analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as halogen bonding (involving the iodine atom), dipole-dipole interactions (due to the polar C-F, C-I, and C-NO₂ bonds), and π-π stacking between the aromatic rings. Understanding these interactions is crucial for predicting the material's physical properties.

Kinetic Studies and Reaction Monitoring Techniques for Reaction Progress and Intermediate Detection

To understand the reactivity of this compound in chemical transformations, it is essential to study its reaction kinetics and monitor the progress of reactions in real-time.

Kinetic Studies: These experiments measure the rate at which a reaction proceeds and how the rate is affected by factors such as concentration, temperature, and catalysts. This information helps in elucidating the reaction mechanism. For example, in a nucleophilic aromatic substitution reaction involving this compound, kinetic studies can help determine the rate-determining step.

Reaction Monitoring: Techniques such as in-situ NMR, Fourier-transform infrared spectroscopy (FTIR), and online HPLC can be used to follow the disappearance of reactants and the appearance of products and intermediates over time. This provides a detailed picture of the reaction pathway and can help in identifying transient intermediates that are not observable by conventional analysis of the final reaction mixture.

Application of In Silico Tools for Data Interpretation and Hypothesis Generation in Chemical Research

Computational chemistry provides a powerful complement to experimental studies. In silico tools can be used to interpret experimental data, predict molecular properties, and generate new hypotheses for further investigation.

Quantum Chemical Calculations: Density Functional Theory (DFT) is a widely used method to calculate the electronic structure and properties of molecules. For this compound, DFT calculations can be used to:

Predict NMR chemical shifts and coupling constants, which can aid in the interpretation of experimental spectra.

Calculate molecular orbitals and electrostatic potential maps to understand its reactivity and intermolecular interactions.

Model reaction pathways and calculate activation energies to support proposed reaction mechanisms.

Molecular Docking: If this compound is being investigated for its potential biological activity, molecular docking simulations can be used to predict how it might bind to a target protein.

| In Silico Tool | Application for this compound |

| Density Functional Theory (DFT) | Prediction of spectroscopic properties (NMR), analysis of electronic structure, and modeling of reaction mechanisms. |

| Molecular Docking | Prediction of binding modes and affinities to biological macromolecules. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-Difluoro-2-iodo-5-nitrobenzene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A multi-step synthesis is typically employed, starting with halogenated benzene precursors. Fluorination and nitration steps require precise control of temperature (e.g., 0–5°C for nitration to avoid over-oxidation) and stoichiometric ratios of reagents like HNO₃/H₂SO₄. The iodine substituent’s ortho-directing effect facilitates regioselective functionalization. Optimization involves monitoring via TLC or HPLC and quenching side reactions with aqueous workup .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- 19F NMR : Identifies fluorine environments and confirms substitution patterns.

- IR Spectroscopy : Detects nitro group vibrations (~1520 cm⁻¹ and 1350 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 315.93).

- X-ray Crystallography : Resolves crystal packing and steric effects from iodine .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) due to potential toxicity and volatility.

- Avoid contact with reducing agents, as nitro groups may react explosively.

- Store in amber glass under inert gas (Ar/N₂) to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound derivatives?

- Methodological Answer : Contradictions often arise from solvent polarity or trace impurities. Use orthogonal validation methods:

- DFT Calculations : Predict thermodynamic stability of intermediates.

- Controlled Replication : Repeat experiments under inert atmospheres to exclude moisture/oxygen interference.

- Cross-Lab Collaboration : Compare results across independent studies to isolate variables .

Q. What computational chemistry approaches are suitable for predicting the electronic properties and reaction pathways of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Models frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics.

- Retrosynthetic Analysis : Tools like Synthia® propose feasible routes using reaction databases .

Q. How does the ortho-directing effect of iodine influence regioselectivity in subsequent substitution reactions?

- Methodological Answer : The iodine atom’s strong electron-withdrawing nature directs incoming electrophiles (e.g., NO₂⁺) to the ortho and para positions. Steric hindrance from iodine often limits para substitution, favoring ortho-functionalization. This is confirmed by X-ray data showing iodine’s van der Waals radius (1.98 Å) blocking adjacent sites .

Q. What strategies mitigate competing side reactions during the introduction of multiple electron-withdrawing groups?

- Methodological Answer :

- Stepwise Functionalization : Introduce nitro groups before iodine to avoid iodonium ion displacement.

- Low-Temperature Quenching : Halt nitration before di-nitration occurs.

- Protective Groups : Use temporary blocking agents (e.g., silyl ethers) for sensitive positions .

Q. How can isotopic labeling studies elucidate the mechanism of nitro group introduction in this scaffold?

- Methodological Answer :

- 15N-Labeled HNO₃ : Tracks nitro group incorporation via MS/MS fragmentation.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with 14N/15N to identify rate-determining steps.

- 18O-Labeled H2SO4 : Confirms nitronium ion (NO₂⁺) as the active electrophile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.